2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide
Description
Properties
CAS No. |
571164-72-2 |
|---|---|
Molecular Formula |
C18H16N4O2 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N'-[(E)-1H-indol-3-ylmethylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C18H16N4O2/c1-12-6-2-4-8-15(12)21-17(23)18(24)22-20-11-13-10-19-16-9-5-3-7-14(13)16/h2-11,19H,1H3,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
WNVWYGRIDDYBSN-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The aldehyde group of 1H-indole-3-carbaldehyde reacts with the hydrazine moiety of 2-hydrazinyl-2-oxo-N-(o-tolyl)acetamide in a 1:1 molar ratio. The process is typically acid- or base-catalyzed, with proton transfer facilitating nucleophilic attack and subsequent dehydration.
Key steps :
-
Nucleophilic attack : Hydrazine’s terminal nitrogen attacks the carbonyl carbon of the aldehyde.
-
Proton transfer : Stabilization of the intermediate via acid/base mediation.
-
Dehydration : Elimination of water to form the hydrazone bond.
Optimized Synthetic Protocols
Method A: Ethanol Reflux with Triethylamine
Procedure :
-
Reactants :
-
1H-Indole-3-carbaldehyde (1.45 g, 0.01 mol)
-
2-Hydrazinyl-2-oxo-N-(o-tolyl)acetamide (2.32 g, 0.01 mol)
-
-
Solvent : Absolute ethanol (50 mL)
-
Catalyst : Triethylamine (2 drops)
Workup :
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated product.
-
Wash with cold ethanol (3 × 10 mL).
-
Recrystallize from ethanol to obtain pale-yellow crystals.
Method B: One-Pot Synthesis under Microwave Irradiation
Procedure :
-
Reactants : Same as Method A.
-
Solvent : Ethanol (20 mL)
-
Catalyst : Acetic acid (1 mL)
-
Conditions : Microwave irradiation (300 W, 100°C) for 20 minutes.
Workup :
-
Direct filtration after cooling.
-
Recrystallization from ethanol.
Method C: Solvent-Free Mechanochemical Grinding
Procedure :
-
Reactants : Equimolar quantities of aldehyde and hydrazine derivative.
-
Conditions : Ball milling (400 rpm, 30 minutes) without solvent.
Workup :
-
Suspend the crude product in ethanol.
-
Filter and dry.
Comparative Analysis of Methods
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Reaction Time | 4–6 hours | 20 minutes | 30 minutes |
| Yield | 75–85% | 88–92% | 70–78% |
| Purity (HPLC) | 98.5% | 99.2% | 97.8% |
| Energy Efficiency | Low | High | Moderate |
Method B (microwave-assisted) offers superior yield and purity, attributed to uniform heating and reduced side reactions. However, Method A remains industrially viable due to scalability and lower equipment costs.
Critical Factors Influencing Synthesis
Solvent Selection
Catalysis
Temperature and Time
-
Reflux (80°C) : Balances reaction rate and thermal degradation.
-
Microwave (100°C) : Rapid energy transfer reduces decomposition.
Purification and Characterization
Recrystallization
Spectroscopic Validation
-
IR (KBr) :
-
¹H NMR (DMSO-d₆) :
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Cyclization Reactions with α-Haloketones
Reaction with 3-chloro-2,4-pentanedione in ethanol catalyzed by triethylamine yields thiazole derivatives. The acetamide’s sulfur atom acts as a nucleophile, displacing chloride and forming a five-membered thiazole ring .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 3-Chloro-2,4-pentanedione | EtOH, Δ, Et₃N | (E)-1-(2-(2-(1H-Indol-3-yl)ethylidene)hydrazinyl)-4-methylthiazol-5-yl)ethan-1-one | 90% |
Mechanism :
-
Thioamide group attacks α-haloketone, forming a thiiranium intermediate.
Reactions with Hydrazonoyl Chlorides
Hydrazonoyl chlorides (e.g., ethyl 2-chloro-2-(2-phenylhydrazono)acetate) undergo 1,3-dipolar cycloaddition with the hydrazone group, producing thiadiazole derivatives .
Mechanism :
-
In situ generation of nitrile imine dipoles from hydrazonoyl chlorides.
-
Cycloaddition with the hydrazone’s C=S or C=N bonds forms thiadiazole or triazole rings .
Condensation with Thiosemicarbazide
The acetamide group reacts with thiosemicarbazide in ethanol under acidic conditions to form thiazolylhydrazonothiazoles, enhancing anticancer activity .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Thiosemicarbazide | EtOH, HCl, Δ | 2-(2-(1-(1H-Indol-3-yl)ethylidene)hydrazinyl)-4-methylthiazol-5-yl)ethylidene}hydrazine-1-carbothioamide | 82% |
Key steps :
-
Nucleophilic attack by thiosemicarbazide’s amine on the carbonyl carbon.
Functionalization of the Indole Moiety
The indole ring undergoes electrophilic substitutions , such as halogenation or alkylation, at the C3 position. For example, reaction with 4-chlorobenzyl bromide introduces substituents that enhance antitumor activity .
Biological Implications of Derived Products
Derivatives from these reactions exhibit:
-
Anticancer activity : Thiazole and thiadiazole derivatives show IC₅₀ values of 1.2–8.7 μM against HCT-116, HepG2, and MDA-MB-231 cell lines .
-
EGFR TK inhibition : Docking studies reveal binding scores comparable to reference inhibitors (ΔG = −9.2 to −10.8 kcal/mol) .
Stability and Degradation Pathways
-
Hydrolysis : The hydrazone bond is susceptible to acidic hydrolysis, yielding 1H-indole-3-carbaldehyde and hydrazinecarboxamide fragments.
-
Oxidation : Indole’s pyrrole ring oxidizes under strong oxidizing conditions, forming oxindole derivatives .
This compound’s versatility in cyclization and functionalization reactions makes it a valuable scaffold for developing bioactive molecules, particularly in oncology. Further studies on regioselective modifications and green synthesis methods could expand its applications .
Scientific Research Applications
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Due to its potential biological activities, it is being explored as a lead compound in drug discovery and development for various diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of tubulin, a protein involved in cell division, thereby exerting anticancer effects. The compound can also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Mechanistic and Pharmacological Insights
- Indole-Hydrazone Synergy : The indole moiety’s planar structure intercalates with DNA or enzyme active sites, while the hydrazone linker facilitates hydrogen bonding and chelation of metal ions in microbial proteins .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance antibacterial activity but reduce solubility, whereas electron-donating groups (e.g., methoxy) improve bioavailability .
Biological Activity
The compound 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide is a notable member of the indole derivative family, characterized by its unique structural features that combine an indole moiety, a hydrazine functional group, and an acetamide group. This composition suggests potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure
The molecular formula of the compound is . Its structure can be described as follows:
- Indole Moiety : Imparts significant biological relevance, often associated with anticancer and anti-inflammatory properties.
- Hydrazine Group : Known for its reactivity, contributing to the compound's pharmacological potential.
- Acetamide Group : Enhances solubility and biological interactions.
Anticancer Properties
Research indicates that indole derivatives exhibit promising anticancer activities. Specifically, compounds similar to This compound have been studied for their effects against various cancer cell lines. For instance:
- Mechanism of Action : Indole derivatives often induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
- Case Study : A study demonstrated that related indole derivatives showed significant cytotoxicity against colon cancer cells, with IC50 values indicating potent activity.
Antimicrobial Activity
The compound's hydrazine component suggests potential antimicrobial effects:
- Mechanism : The presence of hydrazine can enhance the interaction with microbial enzymes, potentially leading to inhibition of growth.
- Research Findings : Similar compounds have shown efficacy against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.
Anti-inflammatory Effects
Indole derivatives are also recognized for their anti-inflammatory properties:
- Biological Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Clinical Relevance : In vitro studies have shown that related compounds can significantly reduce inflammation markers in macrophage models.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Indole Derivatives | Indole ring | Anticancer, anti-inflammatory |
| Hydrazone Derivatives | Hydrazine group | Antimicrobial, antiviral |
| N-substituted Acetamides | Acetamide structure | Analgesic, anti-cancer |
Synthesis Methods
The synthesis of This compound can be achieved through various methods, including:
- Condensation Reactions : Reacting o-toluidine with an appropriate hydrazone precursor.
- Cyclization Techniques : Utilizing indole derivatives in cyclization reactions to form the desired product.
Q & A
Q. What are the standard synthetic routes and purification methods for preparing 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide?
The compound is typically synthesized via hydrazone formation through condensation of hydrazine derivatives with carbonyl-containing precursors. For example, hydrazinecarbothioamide is condensed with indole-3-carbaldehyde to form thiosemicarbazone intermediates, followed by cyclocondensation with α-halocarbonyl compounds under reflux conditions . Purification involves recrystallization using methanol or ethanol, with structural confirmation via elemental analysis, FT-IR, and NMR spectroscopy .
Q. How is the compound characterized using spectroscopic and analytical techniques?
Key methods include:
- FT-IR : Identifies functional groups (e.g., ν(C=O) at ~1627 cm⁻¹, ν(C=N) at ~1498 cm⁻¹) and coordination shifts in metal complexes .
- NMR : ¹H NMR in d₆-DMSO shows signals for indole NH (~11.5 ppm), hydrazinyl protons (~10.2 ppm), and aromatic protons. ¹³C NMR confirms carbonyl (C=O at ~158–162 ppm) and azomethine (C=N at ~149 ppm) groups .
- Mass spectrometry : EI-MS reveals molecular ion peaks ([M]⁺) and fragmentation patterns consistent with the proposed structure .
Q. What experimental protocols are used to assess DNA binding affinity?
DNA interaction is measured via methyl green displacement assays :
Prepare a DNA/methyl green complex in buffer (pH 7.0).
Incubate with the compound for 24 hours.
Monitor absorbance decrease at 630 nm (due to methyl green displacement).
Calculate IC₅₀ values (e.g., H₂L ligand: 27.8 ± 1.7 µg/mL; Ni(II) complex: 31.6 ± 2.1 µg/mL) .
Q. How is antimicrobial activity evaluated against bacterial and fungal strains?
Minimum Inhibitory Concentration (MIC) assays are performed:
- Test strains: S. aureus (Gram-positive), E. coli (Gram-negative), C. albicans (fungal).
- Serial dilutions of the compound (1–100 µg/mL) in nutrient broth.
- MIC defined as the lowest concentration inhibiting visible growth after 24 hours (e.g., H₂L MIC: 12.5 µg/mL for S. aureus) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s DNA binding and antimicrobial activity?
- DNA binding : The ligand (H₂L) exhibits higher affinity than metal complexes due to planar indole-hydrazone moieties enabling intercalation. Reduced activity in Co(II) complexes correlates with distorted octahedral geometry limiting DNA interaction .
- Antimicrobial action : Activity correlates with lipophilicity and electron-withdrawing groups enhancing membrane penetration. MIC data align with DNA-binding IC₅₀ values, suggesting dual mechanisms (DNA intercalation and enzyme inhibition) .
Q. How do DFT calculations support structural and electronic characterization?
- Geometric optimization : DFT (DMOL³, RPBE functional) confirms octahedral geometry for Co(II)/Ni(II) complexes (bond angles: 85–92° for M–N/M–O) .
- Electronic properties : HOMO-LUMO gaps (ΔE = 3.2–4.1 eV) indicate charge-transfer interactions. Lower ΔE in H₂L (~3.5 eV) vs. complexes (~4.0 eV) explains its higher reactivity .
Q. What thermodynamic parameters govern metal-chelate stability?
- Stability constants (log β) : Determined via pH-metric titration (50% DMSO-water, 298–318 K). For Co(II)-H₂L, log β = 9.23 at 298 K, decreasing with temperature (ΔG° = −77.37 kJ/mol) .
- Thermodynamics : Positive ΔS° (+63.49 J/mol·K) and ΔH° (+99.23 kJ/mol) indicate endothermic, entropy-driven chelation .
Q. How do structural modifications (e.g., metal coordination) alter bioactivity?
Q. How are contradictions in biological data resolved (e.g., variable IC₅₀ values)?
Discrepancies arise from assay conditions (e.g., pH, ionic strength). For example:
- DNA binding IC₅₀ varies with buffer composition (50% DMSO vs. aqueous).
- Control experiments (e.g., free ligand vs. solvent effects) validate activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
